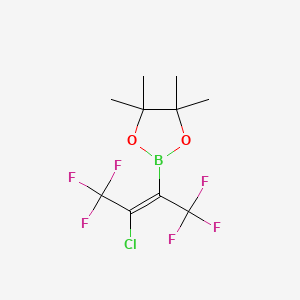
2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a complex organic compound characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a hexafluorobutene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a halogenated hexafluorobutene derivative. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the hexafluorobutene moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The boron-containing dioxaborolane ring can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Addition Reactions: Electrophiles like bromine or hydrogen chloride in solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while addition reactions can lead to halogenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers
Biology and Medicine: In biological research, the compound can be used as a probe or a precursor for the synthesis of bioactive molecules. Its fluorinated moiety is of particular interest in medicinal chemistry for the development of drugs with improved metabolic stability and bioavailability.
Industry: In the industrial sector, the compound is utilized in the production of specialty materials, such as fluorinated polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.
Mechanism of Action
The mechanism by which 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- 2-(3-Bromo-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Iodo-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Fluoro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: The uniqueness of 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of a chlorinated and fluorinated moiety with a boron-containing ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in synthesis and materials science.
Properties
Molecular Formula |
C10H12BClF6O2 |
|---|---|
Molecular Weight |
324.46 g/mol |
IUPAC Name |
2-[(Z)-3-chloro-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12BClF6O2/c1-7(2)8(3,4)20-11(19-7)5(9(13,14)15)6(12)10(16,17)18/h1-4H3/b6-5+ |
InChI Key |
YQHNOYGPVICANN-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C(\C(F)(F)F)/Cl)/C(F)(F)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



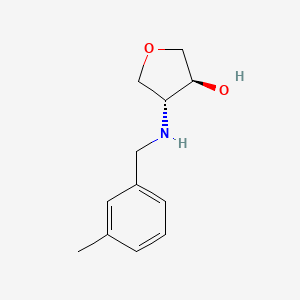
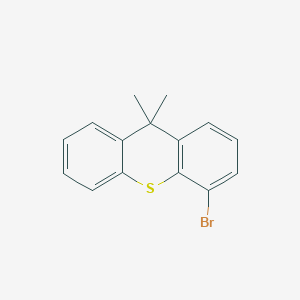
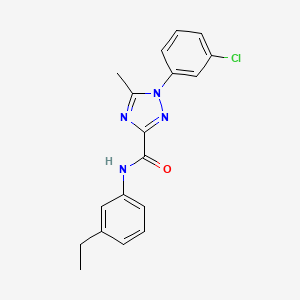
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
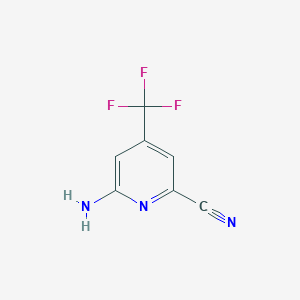
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
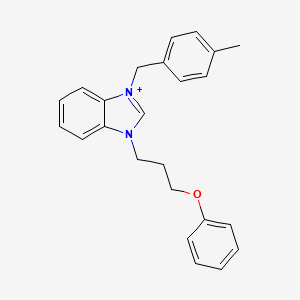
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
